

# exploring the pharmacological profile of NS004

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## Compound of Interest

Compound Name: NS004

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## An In-depth Technical Guide to the Pharmacological Profile of NS004

Disclaimer: The identifier "**NS004**" has been associated with multiple distinct investigational compounds in scientific literature and clinical trial registries. This guide focuses on the most extensively characterized entity, **NS004** (CAS# 141797-92-4), a benzimidazolone derivative primarily known as a large-conductance  $\text{Ca}^{2+}$ -activated  $\text{K}^{+}$  (BKCa) channel activator. Other compounds referenced with similar names (e.g., ASN004, SYN-004, NG004) have different mechanisms of action and therapeutic targets and are not the subject of this document.

## Core Pharmacological Profile

**NS004**, with the chemical name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, is a potent modulator of cellular ion homeostasis and mitochondrial function.<sup>[1]</sup> Its primary mechanism of action is the activation of large-conductance  $\text{Ca}^{2+}$ -activated potassium (BKCa) channels.<sup>[2][3][4]</sup> Additionally, it has been investigated for its role as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and as an inhibitor of mitochondrial function in certain cancer cells.<sup>[1][5]</sup>

## Mechanism of Action at BKCa Channels

**NS004** is a BKCa channel opener, also referred to as an activator.<sup>[2][3][4]</sup> It directly interacts with the channel to increase its open-state probability.<sup>[3]</sup> This leads to an increased efflux of potassium ( $\text{K}^{+}$ ) ions from the cell, following their electrochemical gradient. The primary effects of **NS004** on BKCa channels are:

- Increased Mean Open Time: The compound extends the duration for which the channel remains open.[3]
- Decreased Interburst Interval: It reduces the time between bursts of channel activity.[3]
- Enhanced Voltage and Calcium Sensitivity: **NS004** increases the sensitivity of the BKCa channel to its primary physiological activators: membrane depolarization and intracellular calcium ( $[Ca^{2+}]_i$ ).[3] The activating effect of **NS004** is synergistically potentiated by higher concentrations of intracellular  $Ca^{2+}$ .

The resulting  $K^+$  efflux leads to hyperpolarization of the cell membrane, which can reduce the excitability of cells like smooth muscle cells and neurons.[6] This mechanism underlies the smooth muscle relaxant effects of **NS004** observed in tissues such as the trachea and urinary bladder.[2][4]

## Activity as a CFTR Potentiator

**NS004** belongs to the benzimidazolone class of compounds, which has been explored for the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.[5][7] In the context of cystic fibrosis, particularly for mutations like F508del-CFTR that result in defective channel gating, "potentiators" are small molecules that help to keep the channel gate open, thereby increasing chloride ion transport.[8][9] While **NS004** has been evaluated in functional assays for CFTR modulation, specific quantitative data on its efficacy as a potentiator are not readily available in the provided literature.[5]

## Inhibition of Mitochondrial Function

In human glioma cells, **NS004** has been shown to act as an inhibitor of mitochondrial function.[1][5] This action is characterized by a decrease in the mitochondrial membrane potential, which is accompanied by the inhibition of the mitochondrial respiratory chain.[1][5] This effect occurs at micromolar concentrations and appears to be independent of its action on plasma membrane BKCa channels.[1][5]

## Quantitative Pharmacological Data

The following table summarizes the available quantitative data for **NS004**.

Parameter	Value	Test System	Description
EC <sub>50</sub>	5.4 ± 0.8 μM	Human Glioma Cells (LN229)	Half-maximal effective concentration for the decrease in mitochondrial membrane potential. [1][5]
pIC <sub>50</sub>	5.48 ± 0.13	Guinea-Pig Tracheal Rings	Negative logarithm of the IC <sub>50</sub> for concentration-related relaxation of spontaneous tone.[2]
IC <sub>50</sub>	~3.3 μM	Guinea-Pig Tracheal Rings	Calculated from pIC <sub>50</sub> ; concentration for half-maximal inhibition of spontaneous tone.

## Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacological profile of **NS004** are provided below.

### Whole-Cell Patch-Clamp Electrophysiology for BKCa Channel Activity

This technique is used to measure the flow of ions through BKCa channels across the entire cell membrane in response to **NS004**.

- Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the cell membrane, after which the membrane patch is ruptured to allow electrical access to the cell's interior. The amplifier can "clamp" the voltage across the membrane at a set value and measure the resulting current, allowing for the characterization of ion channel activity.[10][11]
- Cell Preparation: Enzymatically isolated cells (e.g., porcine coronary arterial smooth muscle cells) are transferred to a recording chamber on the stage of an inverted microscope and

superfused with an extracellular solution.[12]

- Reagents and Solutions:

- Pipette (Intracellular) Solution (Example): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. pH adjusted to 7.2 with KOH.[13] The free Ca<sup>2+</sup> concentration can be buffered with EGTA to desired levels.
- Bath (Extracellular) Solution (Example): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub>, 1.25 mM NaH<sub>2</sub>PO<sub>4</sub>, 25 mM NaHCO<sub>3</sub>, and 25 mM glucose. pH 7.4, bubbled with 95% O<sub>2</sub>–5% CO<sub>2</sub>. [6][14]
- Test Compound: **NS004** is dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the extracellular solution.

- Experimental Workflow:

- A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and mounted on a micromanipulator.[15]
- Positive pressure is applied to the pipette as it approaches a target cell.[15]
- Upon contact with the cell membrane, the positive pressure is released, and gentle suction is applied to form a gigaohm seal.[6]
- A stronger pulse of suction is applied to rupture the membrane, establishing the whole-cell configuration.[11]
- The cell is held at a specific holding potential (e.g., -60 mV or 0 mV).[12]
- Voltage steps are applied to depolarize the membrane and elicit outward K<sup>+</sup> currents.
- Control currents are recorded before the application of **NS004**.
- The cell is then perfused with the extracellular solution containing **NS004** at various concentrations.

- The resulting changes in K<sup>+</sup> current (IK) are recorded and analyzed to determine the effect of **NS004** on BKCa channel activity.[\[12\]](#) The identity of the current can be confirmed by its sensitivity to specific BKCa channel blockers like iberiotoxin or charybdotoxin.[\[2\]](#)

## Mitochondrial Membrane Potential Assay

This assay is used to quantify the effect of **NS004** on mitochondrial health by measuring the mitochondrial membrane potential ( $\Delta\Psi_m$ ).

- Principle: Cationic fluorescent dyes, such as JC-1, accumulate in the mitochondria in a potential-dependent manner. In healthy mitochondria with a high  $\Delta\Psi_m$ , JC-1 forms aggregates that emit red fluorescence. If the  $\Delta\Psi_m$  is compromised, the dye remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
- Cell Preparation: Human glioma cells (e.g., LN229) are cultured in appropriate multi-well plates.[\[1\]](#)[\[5\]](#)
- Reagents and Solutions:
  - Cell Culture Medium: Standard medium appropriate for the cell line.
  - Fluorescent Dye: JC-1 or a similar potentiometric dye.
  - Test Compound: **NS004** dissolved in DMSO and diluted in culture medium.
- Experimental Workflow:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are loaded with the JC-1 dye according to the manufacturer's protocol.
  - After loading, the cells are washed and incubated with fresh medium containing various concentrations of **NS004**.
  - The plate is incubated for a specified period.

- The fluorescence intensity is measured using a fluorescence plate reader at two wavelength pairs (green: ~485 nm excitation / ~530 nm emission; red: ~530 nm excitation / ~590 nm emission).
- The ratio of red to green fluorescence is calculated for each well. A decrease in this ratio in **NS004**-treated cells compared to control indicates mitochondrial depolarization.
- Dose-response curves are generated to calculate the EC<sub>50</sub> value.[\[1\]](#)[\[5\]](#)

## YFP-Based Halide Influx Assay for CFTR Potentiation

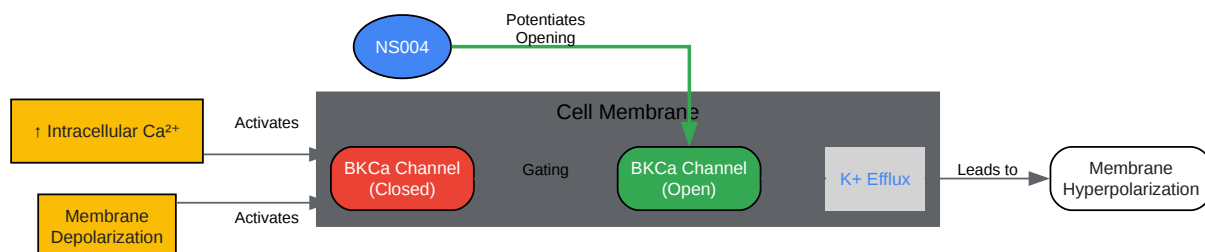
This cell-based assay is a high-throughput method to screen for compounds that can potentiate the function of CFTR channels.

- Principle: Cells are co-transfected to express both the CFTR channel of interest (e.g., F508del-CFTR) and a halide-sensitive Yellow Fluorescent Protein (YFP).[\[16\]](#) The fluorescence of this specific YFP variant is quenched upon binding of halide ions, particularly iodide (I<sup>-</sup>).[\[17\]](#) When the CFTR channels are open, the addition of extracellular iodide leads to its influx into the cell, causing a rapid quenching of the YFP fluorescence. Potentiator compounds increase the rate and extent of this quenching.[\[16\]](#)[\[17\]](#)
- Cell Preparation: A suitable cell line (e.g., HEK293T or Fischer rat thyroid cells) is engineered to stably express a halide-sensitive YFP.[\[18\]](#) These cells are then transfected to express the desired CFTR variant.
- Reagents and Solutions:
  - Chloride Buffer (e.g., DPBS): Containing NaCl, KCl, KH<sub>2</sub>PO<sub>4</sub>, Na<sub>2</sub>HPO<sub>4</sub>, MgCl<sub>2</sub>, CaCl<sub>2</sub>, and glucose.
  - Iodide Buffer: Equimolar replacement of NaCl and KCl with NaI and KI.
  - CFTR Activator: Forskolin (to raise intracellular cAMP and activate PKA, which phosphorylates and opens the CFTR channel).
  - Test Compound: **NS004** dissolved in DMSO and diluted in the chloride buffer.
- Experimental Workflow:

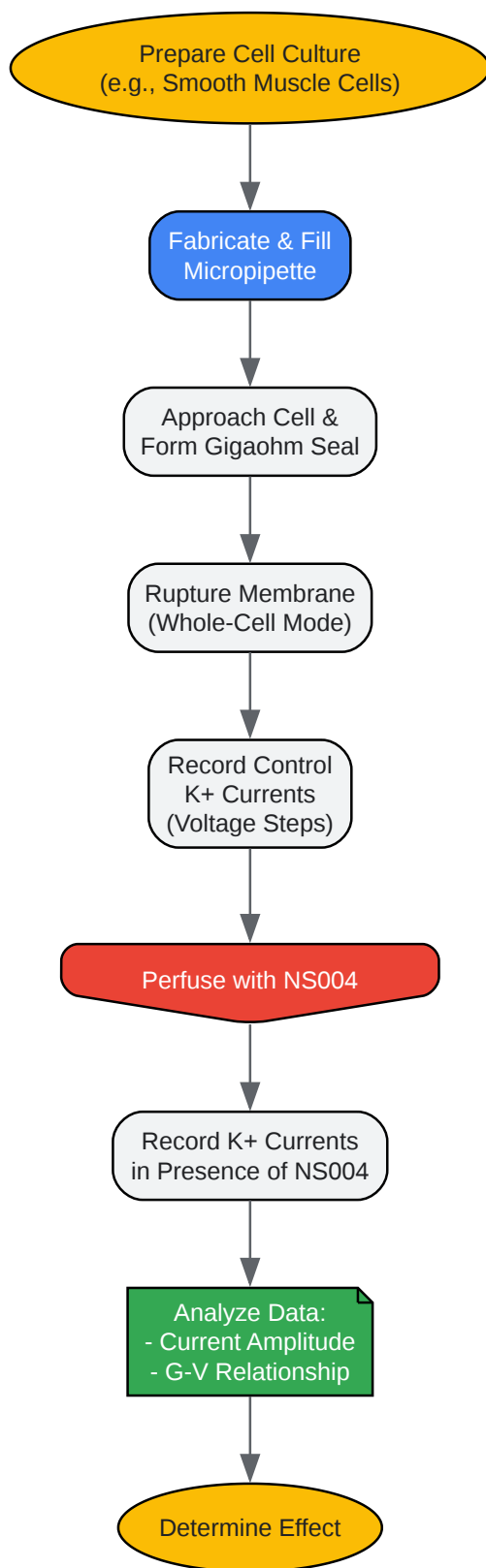
- Cells expressing YFP and CFTR are seeded into a 96- or 384-well plate.[\[18\]](#)
- The cells are washed and then incubated with the chloride buffer containing the test compound (**NS004**) and a CFTR activator like forskolin.
- The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
- The instrument then injects the iodide-containing buffer into each well.
- The fluorescence is monitored kinetically for several seconds to minutes after iodide addition.[\[18\]](#)[\[19\]](#)
- The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx. An increased quenching rate in the presence of **NS004** compared to forskolin alone would indicate potentiation activity.
- Dose-response curves can be generated by testing a range of **NS004** concentrations to determine its EC<sub>50</sub> as a potentiator.

## Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of **NS004** and a typical experimental workflow.







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